molecular formula C19H22N2O4S B255939 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B255939
M. Wt: 374.5 g/mol
InChI Key: YLCBTFGRQCHYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as DMXB-A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a variety of physiological processes, including cognitive function and inflammation. 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's partial agonist activity at this receptor is thought to underlie its therapeutic potential in conditions such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity at the α7 nAChR, 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to reduce inflammation in animal models of sepsis and acute lung injury. 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to increase the release of acetylcholine in the brain, which may underlie its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's activity at the α7 nAChR also allows for the investigation of this receptor's role in various physiological processes. However, 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's partial agonist activity at this receptor may make it difficult to interpret results in experiments where the full agonist activity of acetylcholine is required.

Future Directions

There are several potential future directions for research on 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is its potential use in treating nicotine addiction. Further research is needed to determine whether 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide's effects on nicotine self-administration are specific to nicotine or if they extend to other drugs of abuse. Another area of interest is the development of more selective α7 nAChR agonists, which may have fewer side effects than 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Additionally, the potential use of 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in treating other conditions, such as inflammation and acute lung injury, warrants further investigation.

Synthesis Methods

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. The resulting compound is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base to form 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Scientific Research Applications

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and addiction. Research has shown that 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to reduce nicotine self-administration in rats, suggesting a potential use in treating nicotine addiction.

properties

Product Name

2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(2,6-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-10-7-8-11-14(9-10)26-19(15(11)17(20)22)21-18(23)16-12(24-2)5-4-6-13(16)25-3/h4-6,10H,7-9H2,1-3H3,(H2,20,22)(H,21,23)

InChI Key

YLCBTFGRQCHYFR-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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